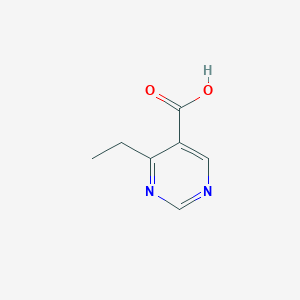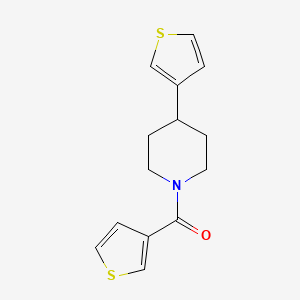
4-(thiophen-3-yl)-1-(thiophene-3-carbonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(thiophen-3-yl)-1-(thiophene-3-carbonyl)piperidine is a useful research compound. Its molecular formula is C14H15NOS2 and its molecular weight is 277.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Thiophen-3-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is a compound with potential anticancer activity . The primary targets of this compound are cancer cells, specifically Raji and HL60 human cancer cells . These cells have shown more sensitivity to the compound compared to other cancer cells .
Mode of Action
Thiophen-3-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone interacts with its targets, the Raji and HL60 cancer cells, by inhibiting their growth . The compound exerts its action by binding to specific receptors on the cancer cells, leading to changes in the cells that result in growth inhibition .
Biochemical Pathways
It is known that the compound’s action leads to the inhibition of cancer cell growth, suggesting that it may interfere with the pathways involved in cell proliferation .
Pharmacokinetics
In silico evaluations suggest that the compound should present good passive oral absorption . This implies that the compound could be bioavailable and reach its target cells when administered orally .
Result of Action
The result of the action of Thiophen-3-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is the inhibition of growth in Raji and HL60 cancer cells . This suggests that the compound could have potential therapeutic effects in the treatment of cancers that involve these cells .
Analyse Biochimique
Biochemical Properties
Thiophen-3-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone has been found to interact with various enzymes and proteins, exerting its effects through these interactions
Cellular Effects
In cellular studies, Thiophen-3-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone has shown to have a significant impact on Raji and HL60 cancer cells, exhibiting a high growth inhibitory effect . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
thiophen-3-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS2/c16-14(13-4-8-18-10-13)15-5-1-11(2-6-15)12-3-7-17-9-12/h3-4,7-11H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXCALYUCUYEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl)methanol hydrochloride](/img/structure/B2637328.png)
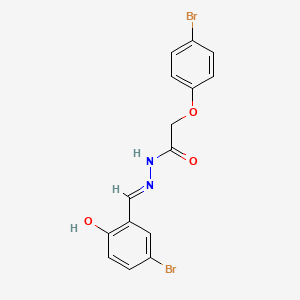
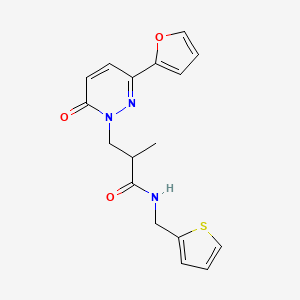
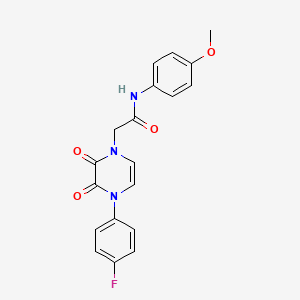
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide](/img/structure/B2637337.png)
![6,8-difluoro-5-[(3-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2637338.png)
![(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2637342.png)
![N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-(trifluoromethyl)benzamide](/img/structure/B2637343.png)
![6-chloro-N-[5-fluoro-2-(2-methoxyethoxy)phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2637345.png)

![3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2637347.png)
![exo-8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B2637348.png)
